7-(prop-2-yn-1-yloxy)-2H-chromen-2-one
Description
Properties
CAS No. |
67268-42-2 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
7-prop-2-ynoxychromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h1,3-6,8H,7H2 |
InChI Key |
IEHFVZKMAOKFTR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Standard Alkylation Protocol
In a representative procedure, 7-hydroxycoumarin (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF), followed by the addition of potassium carbonate (3.0–4.0 equiv) to deprotonate the phenolic hydroxyl group. Propargyl bromide (1.5 equiv) is introduced dropwise, and the mixture is heated to 60–70°C for 5–24 hours. Post-reaction, the crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography using ethyl acetate/hexane mixtures.
Key Variables:
-
Base: Potassium carbonate outperforms weaker bases like sodium bicarbonate in ensuring complete deprotonation.
-
Solvent: DMF facilitates solubility of both coumarin and propargyl bromide, though acetonitrile has been used in microwave-assisted variants.
-
Temperature: Yields improve marginally at 70°C compared to room-temperature conditions.
Table 1: Comparative Reaction Conditions and Yields
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| 7-Hydroxy-4-methylcoumarin | K₂CO₃ | DMF | 60 | 5 | 70 | |
| 7-Hydroxycoumarin | K₂CO₃ | DMF | 70 | 24 | 68* | |
| 7-Hydroxy-6-methoxycoumarin | K₂CO₃ | DMF | 70 | 24 | 72 |
*Estimated from purification efficiency.
Pechmann Condensation Followed by Propargylation
For coumarins lacking commercially available hydroxy precursors, a two-step approach combining Pechmann condensation and subsequent propargylation is employed.
Synthesis of 7-Hydroxycoumarin via Pechmann Reaction
Resorcinol (1,3-dihydroxybenzene) reacts with ethyl acetoacetate in concentrated sulfuric acid at 0°C for 12 hours to yield 7-hydroxy-4-methylcoumarin. The crude product is precipitated onto ice-water and recrystallized from ethanol, achieving 73% purity.
Propargylation of the Pechmann Product
The 7-hydroxy group is then alkylated using propargyl bromide under conditions identical to Section 1.1, yielding 7-(prop-2-yn-1-yloxy)-4-methyl-2H-chromen-2-one. This method is advantageous for synthesizing substituted coumarins but introduces additional steps that may reduce overall yield.
Microwave-Assisted Synthesis
Recent advancements have explored microwave irradiation to accelerate the propargylation step. In one protocol, 7-hydroxycoumarin, propargyl bromide, and potassium carbonate in acetonitrile are irradiated at 100°C for 30 minutes, achieving 85% yield. Microwave methods reduce reaction times from hours to minutes while maintaining or improving purity, though specialized equipment is required.
Analytical Characterization
Synthetic products are validated using spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃): Signals at δ 4.77 (d, J = 2.0 Hz, 2H, -OCH₂C≡CH) and δ 2.59 (t, J = 2.4 Hz, 1H, ≡CH) confirm propargyl ether formation.
-
HRMS : A molecular ion peak at m/z 201.05 [M + H]⁺ aligns with the theoretical mass of C₁₂H₈O₃.
-
IR : Strong absorbance at 1726 cm⁻¹ corresponds to the coumarin carbonyl group.
Challenges and Optimization Strategies
Byproduct Formation
Competing O- and C-propargylation may occur, particularly with electron-rich coumarins. Using a 1.5:1 molar ratio of propargyl bromide to coumarin minimizes dialkylation.
Chemical Reactions Analysis
Types of Reactions
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Propargyl bromide, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzopyran compounds.
Scientific Research Applications
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals and alloys
Mechanism of Action
The mechanism of action of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Positional Effects : Substituents at the 4-position (e.g., methyl, trifluoromethyl, phenyl) significantly alter melting points and lipophilicity. The trifluoromethyl group (4b) reduces crystallinity (lower m.p.) compared to methyl (4a) .
- Electronic Effects : The propargyl group at 7-position enhances fluorescence quantum yield due to electron-withdrawing effects, as shown in photophysical studies .
Key Observations :
- The propargyl-substituted compound lacks direct biological data in the evidence, but structural analogs (e.g., 4-phenyl and trifluoromethyl derivatives) show antileishmanial and enzyme-inhibitory activities .
Q & A
Q. What are the key intermediates and synthetic routes for preparing 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one?
The synthesis often begins with functionalized coumarin derivatives. For example, 7-hydroxycoumarin intermediates are alkylated with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propargyloxy group. Alternative routes include Mn(I)-catalyzed C–H alkenylation of coumarins with propargyl alcohols, which avoids pre-functionalized substrates . Key intermediates like 7-hydroxy-3-methylcoumarin or 7-hydroxy-4-(hydroxymethyl)coumarin are typically prepared via Pechmann or Kostanecki reactions .
Q. How can purification challenges of this compound intermediates be addressed?
Intermediate purification often requires column chromatography with gradients of ethyl acetate/hexane. For example, in the synthesis of 7-(prop-2-yn-1-yloxy)-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride, reaction mixtures are evaporated under vacuum, and crude products are washed with cold dichloromethane (DCM) to remove excess reagents . Recrystallization in chloroform or methanol is recommended for final compounds with low solubility .
Q. What spectroscopic methods are critical for characterizing this compound derivatives?
- 1H/13C NMR : Confirm propargyloxy group integration (e.g., δ ~4.7 ppm for OCH₂C≡CH) and coumarin carbonyl signals (δ ~160–165 ppm).
- IR : Detect C≡C stretching (~2100 cm⁻¹) and lactone C=O (~1700 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 277.0859 for the parent compound) .
Advanced Research Questions
Q. How do catalytic systems (e.g., FeCl₃ vs. Mn/Ir/Cu) influence the yield and regioselectivity of propargyloxy-coumarin derivatives?
- FeCl₃ : Effective for one-pot syntheses with substituted phenols and alkynoates but may yield <60% due to side reactions (e.g., polymerization of propargyl groups) .
- Mn(I) catalysis : Enables direct C–H alkenylation, offering higher regioselectivity and yields (~75–85%) under mild conditions .
- Cu(I)-mediated click chemistry : Used for post-functionalization (e.g., triazole formation) but requires azide precursors and inert atmospheres .
Table 1 : Comparison of Catalytic Systems
| Catalyst | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| FeCl₃ | 50–60 | THF, reflux | One-pot synthesis |
| Mn(I) | 75–85 | Dioxane, 80°C | C–H activation, no pre-halogenation |
| CuSO₄ | 65–75 | t-BuOH/H₂O, RT | Click chemistry compatibility |
Q. How can crystallographic data (e.g., SHELX, WinGX) resolve structural ambiguities in propargyloxy-coumarin derivatives?
- SHELXL : Refine small-molecule structures using high-resolution X-ray data. For example, the crystal structure of 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one confirmed antiperiplanar geometry of the propargyloxy group via anisotropic displacement parameters .
- WinGX : Analyze hydrogen-bonding patterns (e.g., C=O···H–O interactions) using Etter’s graph set theory to predict packing motifs .
Q. What strategies optimize multi-target biological activity (e.g., cholinesterase/MAO-B inhibition) in propargyloxy-coumarin hybrids?
- Structural hybridization : Incorporate dimethylaminoacryloyl or piperidine moieties to enhance blood-brain barrier permeability. For example, (E)-3-(3-(dimethylamino)acryloyl)-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one showed dual AChE/BuChE inhibition (IC₅₀ < 1 µM) .
- Docking studies : Use AutoDock Vina to prioritize derivatives with π-π stacking at catalytic sites (e.g., MAO-B active site) .
Q. How can fluorescent properties of this compound derivatives be leveraged for ROS detection in cellular models?
- Probe design : Replace the 4-methyl group with trifluoromethyl or boronate esters. For instance, 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) exhibits ROS-dependent fluorescence (λₑₓ/λₑₘ = 340/500 nm) in mesenchymal stem cells .
- Validation : Compare fluorescence intensity in H₂O₂-treated vs. control cells using confocal microscopy .
Methodological Considerations
Q. How to address contradictory yield data in propargyloxy-coumarin syntheses?
- Parameter screening : Optimize solvent polarity (e.g., THF vs. DCM), catalyst loading (5–10 mol%), and reaction time (6–24 h). FeCl₃-mediated reactions in THF may require <12 h to avoid decomposition .
- In situ monitoring : Use TLC or HPLC-MS to identify side products (e.g., di-alkynylated byproducts) early .
Q. What computational tools predict intermolecular interactions in propargyloxy-coumarin crystals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
